molecular formula C10H13NO4 B12994530 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B12994530
M. Wt: 211.21 g/mol
InChI Key: RLAIVQPNHONVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, and a carboxylic acid functional group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • 2-Oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-ethoxy-1-ethyl-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-3-11-6-5-7(10(13)14)8(9(11)12)15-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

RLAIVQPNHONVAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)OCC)C(=O)O

Origin of Product

United States

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